molecular formula C24H54N2O6Si2 B12579632 (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine CAS No. 200393-08-4

(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine

Cat. No.: B12579632
CAS No.: 200393-08-4
M. Wt: 522.9 g/mol
InChI Key: RCHZULCOCKAILZ-DNQXCXABSA-N
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Description

(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is a complex organosilane compound It is characterized by the presence of two triethoxysilyl groups attached to a cyclohexane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.

    Substitution: The amino groups in the cyclohexane-1,2-diamine backbone can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Requires electrophilic reagents and may be conducted under mild to moderate temperatures.

Major Products

    Siloxane Networks: Formed through hydrolysis and condensation reactions.

    Substituted Amines: Resulting from substitution reactions at the amino groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is used as a precursor for the synthesis of siloxane-based materials. These materials have applications in coatings, adhesives, and sealants due to their excellent thermal and chemical stability.

Biology

The compound can be used to functionalize surfaces for biological applications. For example, it can be employed to modify glass or silicon surfaces to enhance biocompatibility or to immobilize biomolecules for biosensing applications.

Medicine

In medicine, the compound’s ability to form stable siloxane networks can be leveraged for drug delivery systems or as a component in medical devices that require biocompatible coatings.

Industry

Industrially, this compound is used in the production of advanced materials, including composites and nanomaterials. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl groups hydrolyze to form silanols, which then condense to form siloxane linkages. This process can occur on surfaces, leading to the formation of stable, cross-linked networks that enhance the material properties of the substrate.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: A simpler organosilane with a single triethoxysilyl group.

    Bis(trimethoxysilylpropyl)amine: Contains two trimethoxysilyl groups attached to a propylamine backbone.

    N~1~,N~2~-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups and an ethylenediamine backbone.

Uniqueness

(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is unique due to its cyclohexane-1,2-diamine backbone, which provides additional rigidity and potential for steric effects compared to linear or simpler amine-based organosilanes. This structural feature can influence the compound’s reactivity and the properties of the materials formed from it.

Properties

CAS No.

200393-08-4

Molecular Formula

C24H54N2O6Si2

Molecular Weight

522.9 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(3-triethoxysilylpropyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C24H54N2O6Si2/c1-7-27-33(28-8-2,29-9-3)21-15-19-25-23-17-13-14-18-24(23)26-20-16-22-34(30-10-4,31-11-5)32-12-6/h23-26H,7-22H2,1-6H3/t23-,24-/m1/s1

InChI Key

RCHZULCOCKAILZ-DNQXCXABSA-N

Isomeric SMILES

CCO[Si](CCCN[C@@H]1CCCC[C@H]1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC1CCCCC1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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